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Abstract
Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase

inhibitor (TKI) designed to dually target Rearranged during Transfection (RET) and Src family

kinases (SRC). Developed to address therapeutic resistance to existing RET inhibitors,

enbezotinib has demonstrated significant preclinical activity against wild-type RET, various

RET mutations (including solvent front mutations), and RET fusions. Its concomitant inhibition

of SRC is intended to mitigate bypass resistance signaling pathways. This technical guide

provides a comprehensive overview of the preclinical and early clinical data on enbezotinib,

detailing its mechanism of action, inhibitory activity, and the experimental methodologies used

in its evaluation. While the clinical development of enbezotinib was discontinued in June 2023,

the data gathered offers valuable insights into the therapeutic strategy of dual RET/SRC

inhibition.

Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell

growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a

known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and

medullary thyroid carcinoma (MTC). While selective RET inhibitors have shown clinical efficacy,
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acquired resistance, often through new mutations in the RET kinase domain, remains a

significant challenge.

The Src family of non-receptor tyrosine kinases are key mediators of various cellular

processes, including proliferation, survival, and migration. Upregulation of SRC signaling has

been implicated in resistance to targeted therapies, including RET inhibitors, by activating

bypass signaling pathways.

Enbezotinib was developed as a next-generation TKI with a dual mechanism of action,

targeting both RET and SRC. This dual inhibition was hypothesized to provide a more durable

anti-tumor response by not only directly inhibiting the primary oncogenic driver but also

preemptively blocking a key resistance pathway.

Mechanism of Action
Enbezotinib is a type I TKI that binds to the ATP-binding pocket of both RET and SRC kinases,

thereby inhibiting their phosphorylation and downstream signaling.

RET Inhibition
Enbezotinib potently inhibits wild-type and various mutated forms of the RET kinase. By

blocking RET autophosphorylation, it effectively shuts down the downstream signaling

cascades that promote tumor cell proliferation and survival.

SRC Inhibition
The inhibition of SRC by enbezotinib is a key differentiator. By targeting SRC, enbezotinib
aims to prevent the activation of bypass signaling pathways that can be triggered by other

receptor tyrosine kinases, a known mechanism of resistance to single-agent targeted

therapies.[1]

Preclinical Data
Biochemical and Cellular Activity
Enbezotinib has demonstrated potent inhibitory activity against RET and SRC in both

biochemical and cellular assays.[2][3] It is also notably sparing of the VEGFR2 kinase, which is

associated with certain off-target toxicities of other TKIs.[3]
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Table 1: Biochemical and Cellular Inhibitory Activity of Enbezotinib

Target Assay Type IC50 (nM) Cell Line

Wild-Type RET Biochemical 0.26[4] -

Wild-Type RET Cellular (p-RET) ~1[2] Ba/F3, TT, LC2/ad

RET G810R (Solvent

Front Mutant)
Cellular (Proliferation) 17[2] Ba/F3

Panel of 15 RET

Mutants
Cellular (p-RET) 2.69 - 108[4] Ba/F3

SRC Biochemical

Potent Inhibition

(Specific IC50 not

available)[2]

-

In Vivo Efficacy in Xenograft Models
Enbezotinib has shown significant anti-tumor activity in multiple in vivo models, including cell-

derived xenografts (CDX) and patient-derived xenografts (PDX).[2][3]

Table 2: In Vivo Efficacy of Enbezotinib in Xenograft Models

Model Type Tumor Type RET Alteration Dosing Outcome

CDX - KIF5B-RET 5 mg/kg[5]
Marked anti-

tumor efficacy[2]

PDX - RET-driven Not specified
Marked anti-

tumor efficacy[2]

CDX - RET G810R Not specified

Demonstrated

anti-tumor

activity[3]

Specific Tumor Growth Inhibition (TGI) percentages are not publicly available.
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Clinical Data: The SWORD-1 Trial
Enbezotinib was evaluated in a Phase 1/2 clinical trial designated SWORD-1 (NCT04161391)

in patients with advanced solid tumors harboring RET fusions or mutations. The trial was

terminated in May 2023.[6] The following data represents initial findings from the dose-

escalation portion of the study.

Patient Population and Dosing
A total of 21 patients with RET-altered NSCLC or MTC were treated with enbezotinib at doses

ranging from 10 mg to 30 mg once daily (QD).[7]

Preliminary Efficacy
Initial results showed signs of clinical activity in both TKI-naïve and TKI-pretreated patients.[7]

[8]

Table 3: Initial Efficacy Results from the SWORD-1 Trial

Patient Population Number of Patients Outcome

RET TKI-naïve 5

4 patients showed tumor

regressions of -42%, -37%,

-23%, and -3%. Two of these

achieved a confirmed partial

response (at 30 mg QD) with

durations of 5.6 and 5.8+

months.[7][8]

RET TKI-pretreated 9

3 patients had tumor

regressions of -44%, -27%,

and -17%.[7]

Safety and Tolerability
Enbezotinib was generally well-tolerated in the initial phase of the study. The most common

treatment-emergent adverse event was Grade 1 or 2 dizziness. At the time of the data release,

the maximum tolerated dose (MTD) had not been determined.[7]
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Potential Mechanisms of Resistance
While enbezotinib was designed to overcome resistance to other RET inhibitors, particularly

those with solvent front mutations, in-silico modeling has suggested potential mechanisms of

resistance to enbezotinib itself.

Gatekeeper Mutations: Bulky mutations at the V804 residue of RET may sterically hinder the

binding of enbezotinib.[4][9]

Other Kinase Domain Mutations: Mutations in the beta-7 strand region (L881F) and the

xDFG motif (S891L) are also predicted to impair enbezotinib docking.[4][9]

Experimental Protocols
The following sections describe the general methodologies for key experiments used in the

characterization of enbezotinib.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of enbezotinib
against purified kinases.

Methodology:

Recombinant human RET and SRC kinases are incubated with varying concentrations of

enbezotinib in a kinase reaction buffer containing a suitable substrate (e.g., a generic

peptide substrate) and ATP.

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period

at a controlled temperature.

The kinase activity is quantified by measuring the amount of phosphorylated substrate,

often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-

based assays.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the enbezotinib concentration and fitting the data to a sigmoidal dose-

response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.caymanchem.com/product/41990/tpx-0046
https://synapse.patsnap.com/drug/5028d6c0e9964842816d7afe97611c9d
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.caymanchem.com/product/41990/tpx-0046
https://synapse.patsnap.com/drug/5028d6c0e9964842816d7afe97611c9d
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/product/b10827848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of enbezotinib on the viability and proliferation of cancer cell

lines.

Methodology:

Cancer cells harboring specific RET alterations (e.g., Ba/F3 cells engineered to express

KIF5B-RET) are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of enbezotinib for a specified

duration (e.g., 72 hours).

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic

isopropanol solution).

The absorbance of the resulting purple solution is measured using a microplate reader at

a wavelength of approximately 570 nm.

The IC50 values are determined by plotting the percentage of cell viability against the

logarithm of the enbezotinib concentration.

Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of enbezotinib on the phosphorylation status of RET,

SRC, and their downstream signaling effectors.

Methodology:

Cancer cells are treated with enbezotinib at various concentrations and for different time

points.
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Total cellular proteins are extracted using a lysis buffer containing protease and

phosphatase inhibitors.

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or

PVDF membrane.

The membrane is blocked to prevent non-specific antibody binding and then incubated

with primary antibodies specific for total and phosphorylated forms of RET, SRC, and

downstream proteins (e.g., ERK, AKT).

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody that recognizes the primary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of enbezotinib in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically

implanted with human cancer cells (CDX) or fragments of a patient's tumor (PDX) that

harbor RET alterations.

Once the tumors reach a palpable size, the mice are randomized into treatment and

control groups.

Enbezotinib is administered to the treatment group, typically via oral gavage, at a

specified dose and schedule. The control group receives a vehicle control.

Tumor volume is measured periodically using calipers.
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At the end of the study, the mice are euthanized, and the tumors are excised, weighed,

and may be used for further analysis (e.g., immunohistochemistry, western blotting).

The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to

the control group, often expressed as tumor growth inhibition (TGI).
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Caption: Simplified RET and SRC signaling pathways and the inhibitory action of enbezotinib.
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Caption: A representative workflow for Western Blot analysis of signaling pathway inhibition.

Conclusion
Enbezotinib is a potent dual inhibitor of RET and SRC kinases that has demonstrated

promising preclinical activity against a range of RET-driven cancer models, including those with

resistance mutations to other RET inhibitors. The dual targeting strategy holds therapeutic

potential for overcoming resistance mediated by SRC-activated bypass pathways. While the

clinical development of enbezotinib has been discontinued, the data generated from its

preclinical and early clinical evaluation provides a valuable foundation for the future

development of next-generation TKIs and combination therapies for RET-driven cancers.

Further investigation into the mechanisms of resistance to dual RET/SRC inhibition will be

crucial for the design of more effective and durable treatment strategies for this patient

population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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